N-(2,4-Dimethoxybenzyl)-3-methylbut-2-en-1-amine
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Overview
Description
N-(2,4-Dimethoxybenzyl)-3-methylbut-2-en-1-amine is an organic compound characterized by the presence of a benzyl group substituted with two methoxy groups at the 2 and 4 positions, attached to a 3-methylbut-2-en-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxybenzyl)-3-methylbut-2-en-1-amine typically involves the reaction of 2,4-dimethoxybenzyl chloride with 3-methylbut-2-en-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethoxybenzyl)-3-methylbut-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the 3-methylbut-2-en-1-amine backbone can be reduced to form a saturated amine.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Oxidation: Formation of 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid.
Reduction: Formation of N-(2,4-dimethoxybenzyl)-3-methylbutan-1-amine.
Substitution: Formation of nitro or halogenated derivatives of the benzyl group.
Scientific Research Applications
N-(2,4-Dimethoxybenzyl)-3-methylbut-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethoxybenzyl)-3-methylbut-2-en-1-amine involves its interaction with specific molecular targets. The methoxy groups and the amine functionality allow it to form hydrogen bonds and other interactions with biological macromolecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethoxybenzyl)amine: Lacks the 3-methylbut-2-en-1-amine backbone, making it less versatile in certain synthetic applications.
N-(2,4-Dimethoxybenzyl)-3-methylbutan-1-amine:
2,4-Dimethoxybenzyl chloride: A precursor in the synthesis of N-(2,4-Dimethoxybenzyl)-3-methylbut-2-en-1-amine.
Uniqueness
This compound is unique due to the combination of its benzyl group with methoxy substituents and the unsaturated amine backbone. This structural combination provides distinct reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C14H21NO2 |
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Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-methylbut-2-en-1-amine |
InChI |
InChI=1S/C14H21NO2/c1-11(2)7-8-15-10-12-5-6-13(16-3)9-14(12)17-4/h5-7,9,15H,8,10H2,1-4H3 |
InChI Key |
KYOFOVWBVNYCNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCNCC1=C(C=C(C=C1)OC)OC)C |
Origin of Product |
United States |
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